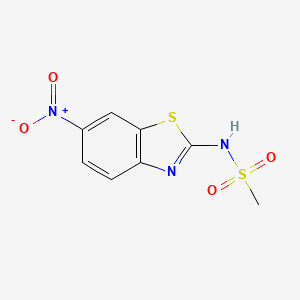

N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4S2/c1-17(14,15)10-8-9-6-3-2-5(11(12)13)4-7(6)16-8/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUPVLWZTBOZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide typically involves the nitration of 2-aminobenzothiazole followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-nitro-2-aminobenzothiazole is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and sulfonation steps but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzothiazoles, and various sulfonamide derivatives

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound can also inhibit certain enzymes and disrupt cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (BTC-r)

Structural Differences :

- Substituents: BTC-r replaces the methanesulfonamide group with a 2-(pyridine-3-yl amino) acetamide chain.

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)benzamide

Structural Differences :

- Substituents : A methanesulfonyl (-SO₂CH₃) group replaces the nitro group at the 6-position, and a benzamide (-CONHPh) substitutes the methanesulfonamide.

Key Features :

- Benzamide may engage in hydrophobic interactions with target proteins.

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives

Structural Differences :

Key Features :

- The -CF₃ group is strongly electron-withdrawing and lipophilic, enhancing metabolic stability.

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

Structural Differences :

Key Features :

- Fluorine’s small size and high electronegativity favor tight binding to enzymes.

- The piperidine-sulfonyl group may enhance solubility and target selectivity.

Key Research Findings and Implications

- Nitro Group Superiority: Compounds with -NO₂ (e.g., BTC-r) exhibit potent antimicrobial activity, likely due to DNA gyrase inhibition .

- Sulfonamide vs. Acetamide : Sulfonamides may improve solubility but reduce permeability compared to acetamide derivatives.

- Substituent Effects: Electron-withdrawing groups (-NO₂, -CF₃, -F) at the 6-position enhance target binding, but trade-offs exist in solubility and stability.

Q & A

Basic: What synthetic methodologies are employed to prepare N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide, and how are the products characterized?

This compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous benzothiazole sulfonamides are synthesized in dichloromethane (BTC solvent system) under reflux, with yields ranging from 60% to 65% . Key steps include:

- Reaction optimization : Temperature control (e.g., 70°C in toluene for cyclization) and acid catalysts (e.g., trifluoroacetic acid) to promote intermediate formation .

- Purification : Precipitation in cold solvents followed by filtration .

- Characterization : 1H NMR and IR spectroscopy confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .

Table 1 : Representative Synthesis Data for Benzothiazole Sulfonamides

| Derivative | Solvent System | Yield (%) | Melting Point (°C) | Key Spectral Data (IR, NMR) |

|---|---|---|---|---|

| Compound A | Dichloromethane | 60 | 123–125 | 1H NMR: δ 8.2 (s, 1H, NH) |

| Compound B | Toluene | 65 | 240–250 | IR: 1345 cm⁻¹ (S=O) |

Basic: How is the antimicrobial activity of this compound evaluated in vitro?

Antimicrobial efficacy is assessed using standardized protocols:

- Cup-plate method : Nutrient agar inoculated with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria or fungi (e.g., C. albicans). Zones of inhibition (ZOI) are measured after 48-hour incubation at 37°C .

- Minimum Inhibitory Concentration (MIC) : Determined via broth dilution, with reference agents like ciprofloxacin (antibacterial) and fluconazole (antifungal) .

- Key findings : Derivatives show ZOIs of 12–18 mm and MICs of 25–50 µg/mL, indicating moderate activity . Contradictions in activity across studies may arise from structural modifications (e.g., nitro group positioning) or assay conditions .

Advanced: How do computational methods like DFT elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict:

- Molecular orbitals : The nitro group lowers the LUMO energy, enhancing electrophilicity and reactivity in biological systems .

- UV/Vis spectra : TD-DFT simulations align with experimental λmax values (e.g., 320–350 nm for nitrobenzothiazoles), reflecting π→π* transitions .

- Conformational analysis : Sulfonamide torsion angles (~60°–80°) influence hydrogen bonding and crystal packing .

Table 2 : DFT-Calculated Parameters for a Sulfonamide Analog

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.8 |

| Band Gap | 3.4 |

| Dipole Moment | 4.1 D |

Advanced: What mechanisms underlie the enzyme inhibition activity of this compound derivatives?

Derivatives like (6-nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid inhibit Low-Molecular-Weight Protein Tyrosine Phosphatase (LMWPTP) via:

- Competitive binding : Ki values ~1 μM, confirmed by kinetic assays .

- Structural modulation : Nitro and sulfonamide groups induce conformational changes in the enzyme active site, enhancing selectivity .

- Cellular validation : 16 μM dosage reduces LMWPTP activity in HepG2 cells, suggesting therapeutic potential .

Advanced: How are intermediates stabilized during the synthesis of this compound?

Reactive intermediates (e.g., azido derivatives) require:

- Moisture control : Molecular sieves in toluene prevent hydrolysis .

- Low-temperature quenching : Precipitation at 3–5°C minimizes side reactions .

- Spectroscopic monitoring : IR tracking of nitro group reduction (e.g., 1520 cm⁻¹ → 1350 cm⁻¹ for amine formation) .

Advanced: What crystallographic techniques resolve the structure of this compound derivatives?

Single-crystal X-ray diffraction (SHELX suite) reveals:

- Packing motifs : Sulfonamide S=O···H-N hydrogen bonds (2.8–3.0 Å) stabilize crystal lattices .

- Torsion angles : Nitro group orientation (e.g., 15° from benzothiazole plane) affects π-stacking .

Advanced: How can contradictions in biological activity data be addressed methodologically?

Discrepancies in MIC or ZOI values may arise from:

- Assay variability : Standardize inoculum density (e.g., 10⁵ CFU/mL) and agar thickness (4 mm) .

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) .

- Statistical rigor : Triplicate experiments with ANOVA analysis (p < 0.05) to confirm significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.